

# "Methyl 4-amino-4-oxobutanoate CAS number 53171-39-4 properties"

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## Compound of Interest

Compound Name: Methyl 4-amino-4-oxobutanoate

Cat. No.: B150972

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## In-Depth Technical Guide: Methyl 4-amino-4-oxobutanoate

CAS Number: 53171-39-4

Synonyms: Methyl Succinamate, Succinamic Acid Methyl Ester, Butanoic Acid, 4-Amino-4-Oxo-, Methyl Ester

## Introduction

**Methyl 4-amino-4-oxobutanoate** is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a methyl ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including amino acid derivatives and heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**Methyl 4-amino-4-oxobutanoate** is typically a white to off-white solid or crystalline substance at room temperature.[1] It exhibits solubility in polar solvents such as water and alcohols, a characteristic attributed to its polar functional groups.[1]

Table 1: Physicochemical Properties of **Methyl 4-amino-4-oxobutanoate**

Property	Value	Reference(s)
CAS Number	53171-39-4	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	131.13 g/mol	
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	89 °C	
Boiling Point	118 °C at 3 mmHg	
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Methyl 4-amino-4-oxobutanoate**. While publicly accessible experimental spectra are limited, the expected spectral features can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for **Methyl 4-amino-4-oxobutanoate**

Spectroscopy	Predicted Features
$^1\text{H}$ NMR	Signals corresponding to the methyl ester protons ( $-\text{OCH}_3$ ), the two methylene groups ( $-\text{CH}_2-\text{CH}_2-$ ), and the amide protons ( $-\text{NH}_2$ ). The chemical shifts and coupling patterns would be characteristic of this structure.
$^{13}\text{C}$ NMR	Resonances for the methyl ester carbon, the two methylene carbons, the ester carbonyl carbon, and the amide carbonyl carbon.
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the primary amide, C=O stretching of the ester and amide, C-O stretching of the ester, and C-N stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (131.13), along with fragmentation patterns resulting from the loss of specific functional groups.

## Synthesis

A common synthetic route to **Methyl 4-amino-4-oxobutanoate** involves the reaction of succinic anhydride with methanol to form mono-methyl succinate, followed by amidation.

## Experimental Protocol: Two-Step Synthesis from Succinic Anhydride

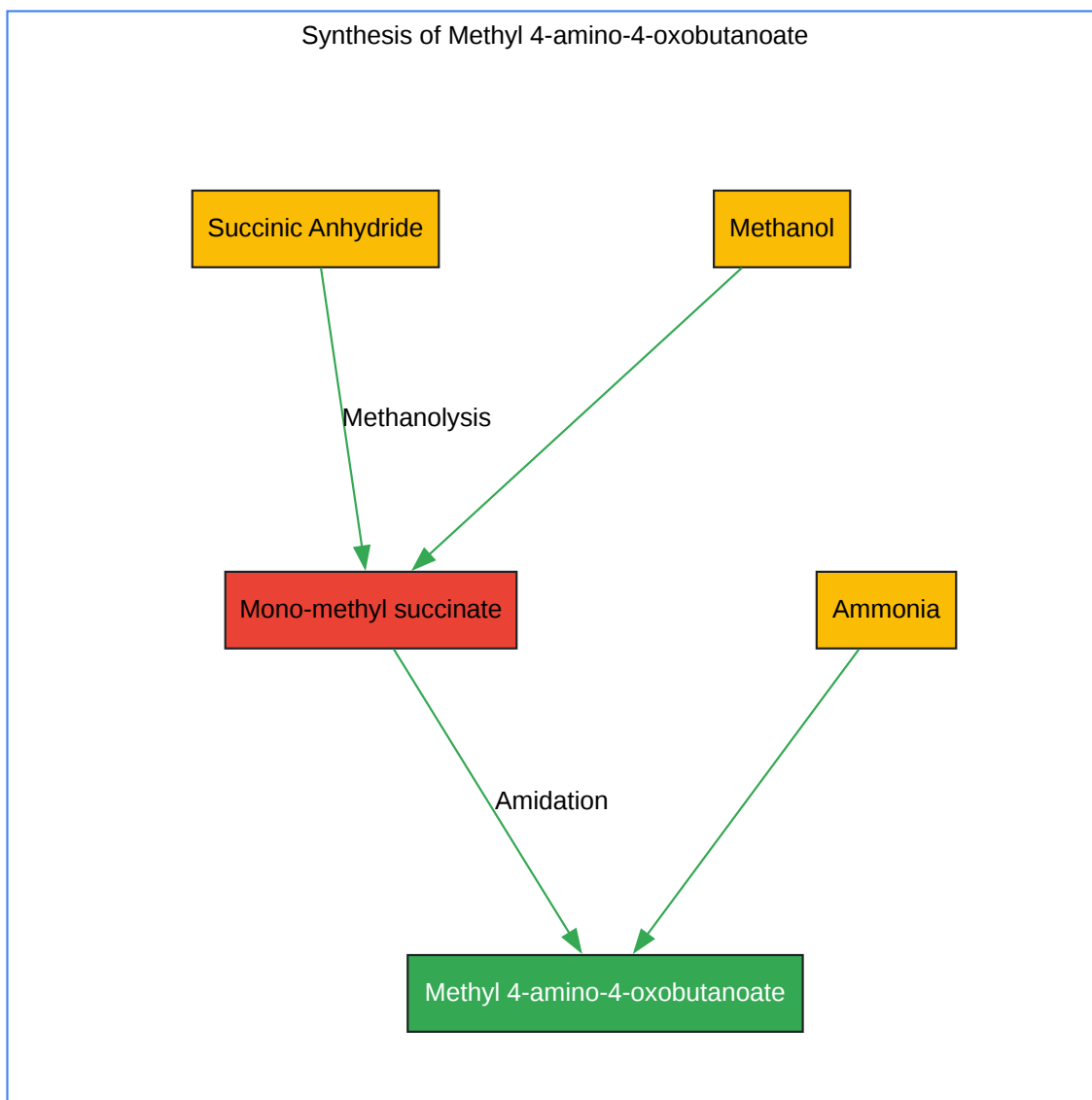
### Step 1: Synthesis of Mono-methyl succinate

- In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in an excess of anhydrous methanol.
- The reaction can be heated to reflux to increase the rate of reaction.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).

- Once the reaction is complete, remove the excess methanol under reduced pressure to yield mono-methyl succinate.

#### Step 2: Amidation of Mono-methyl succinate

- The carboxylic acid of mono-methyl succinate is first activated. A common method is the conversion to an acid chloride using a reagent like thionyl chloride or oxalyl chloride in an inert solvent.
- Alternatively, peptide coupling reagents can be used to directly form the amide.
- The activated intermediate is then reacted with ammonia (e.g., ammonium hydroxide or ammonia gas) to form the primary amide, yielding **Methyl 4-amino-4-oxobutanoate**.
- The final product is then purified using appropriate techniques such as recrystallization or column chromatography.



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Synthetic pathway for **Methyl 4-amino-4-oxobutanoate**.

## Applications in Drug Development

**Methyl 4-amino-4-oxobutanoate** serves as a key building block in the synthesis of various pharmaceutical compounds.<sup>[2]</sup> Its bifunctional nature allows for its incorporation into larger molecules to modulate properties such as solubility, polarity, and biological activity.

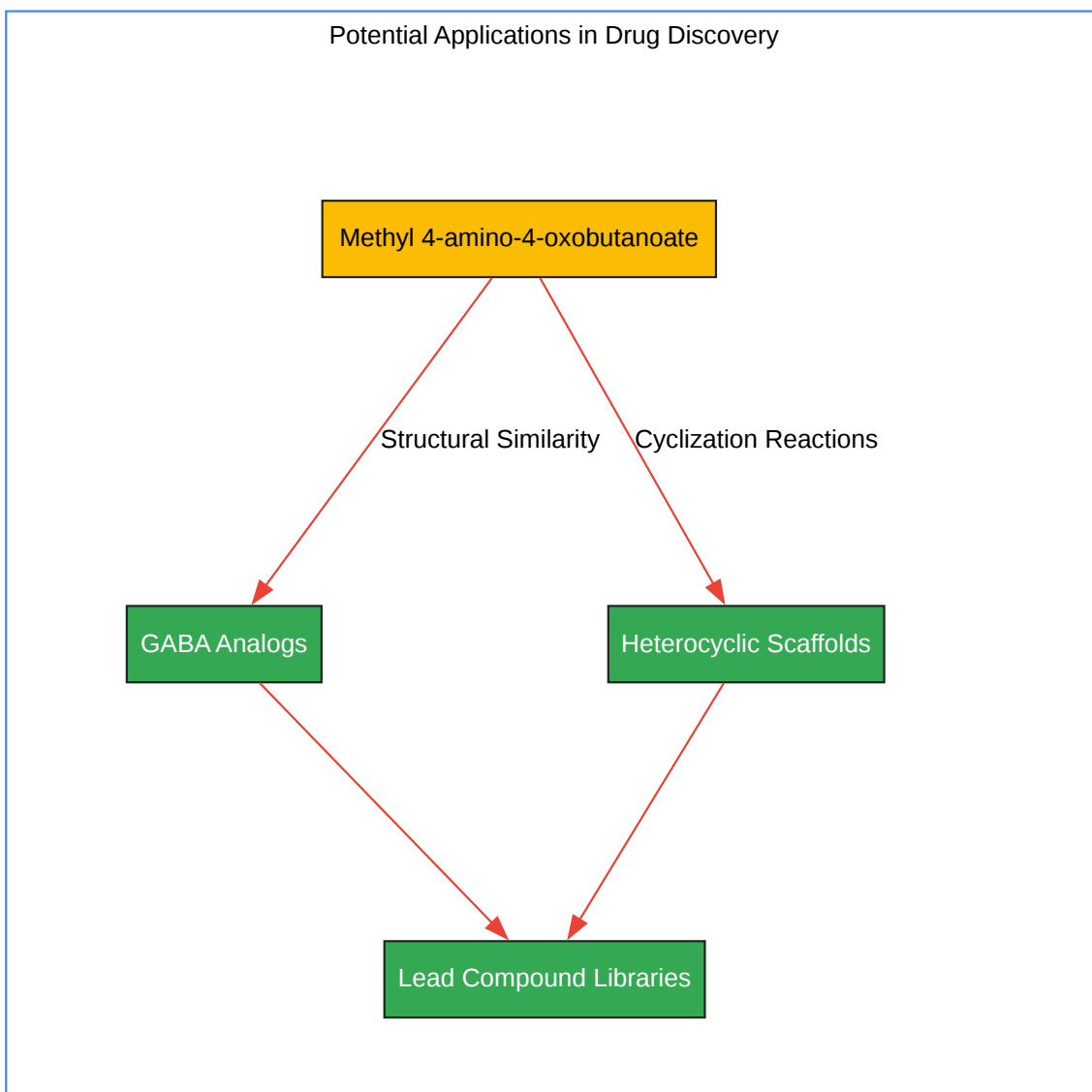
## Precursor for GABA Analogs and Other Bioactive Molecules

The structural similarity of **Methyl 4-amino-4-oxobutanoate** to  $\gamma$ -aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, makes it an attractive starting material for the synthesis of GABA analogs. These analogs are investigated for their potential as anticonvulsants, anxiolytics, and muscle relaxants.

The reactivity of the ester and amide groups allows for the introduction of various substituents, leading to the generation of a library of compounds for biological screening.

## Role in the Synthesis of Heterocyclic Compounds

The functional groups of **Methyl 4-amino-4-oxobutanoate** can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it can be a precursor for the synthesis of substituted piperidines, pyrrolidines, and other nitrogen-containing ring systems.



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Role of **Methyl 4-amino-4-oxobutanoate** in drug discovery.

## Safety and Handling

**Methyl 4-amino-4-oxobutanoate** is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Statement	Description	Reference(s)
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a dry, cool place.

## Conclusion

**Methyl 4-amino-4-oxobutanoate** is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactive functional groups make it a useful building block for the creation of a diverse range of molecules with potential therapeutic applications. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

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## References

- 1. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 53171-39-4: methyl 4-amino-4-oxobutanoate | CymitQuimica [cymitquimica.com]
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